molecular formula C14H11NO4 B3017780 N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide CAS No. 2034436-27-4

N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide

Cat. No.: B3017780
CAS No.: 2034436-27-4
M. Wt: 257.245
InChI Key: DUJWHKORFFJQGO-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)furan-2-carboxamide: is an organic compound that belongs to the class of amides containing furan rings Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,2’-bifuran]-5-ylmethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reactions are carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields. After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and effective coupling reagents suggests that scalable production methods could be developed based on these laboratory techniques.

Chemical Reactions Analysis

Types of Reactions: N-([2,2’-bifuran]-5-ylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan rings into more saturated compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Saturated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • Bis(furan-2-ylmethyl)furan-2,5-dicarboxamide

Uniqueness: N-([2,2’-bifuran]-5-ylmethyl)furan-2-carboxamide is unique due to its bifuran structure, which provides enhanced stability and reactivity compared to simpler furan derivatives. This bifuran structure allows for more complex interactions with biological and chemical targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-14(13-4-2-8-18-13)15-9-10-5-6-12(19-10)11-3-1-7-17-11/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJWHKORFFJQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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